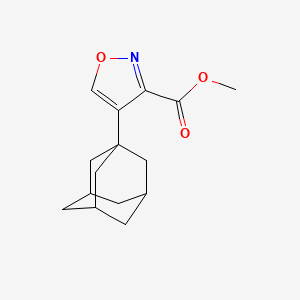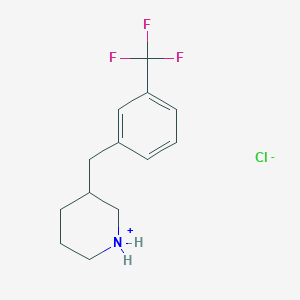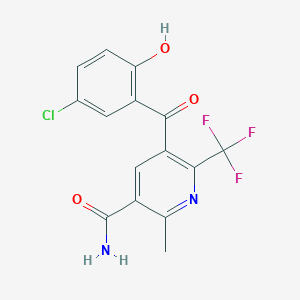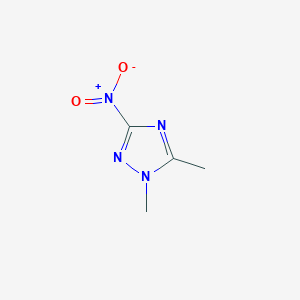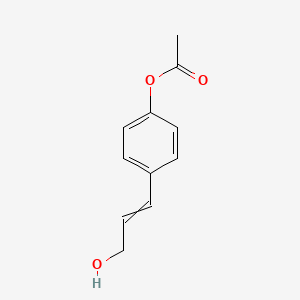
4-Acetoxycinnamyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a hydroxyprop-1-en-1-yl group and an acetate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate can be achieved through various methods. One common method involves the reaction of 4-hydroxybenzaldehyde with acetic anhydride in the presence of a base such as pyridine to form the acetate ester. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the (E)-3-hydroxyprop-1-en-1-yl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
(E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyprop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the hydroxyprop-1-en-1-yl group can be reduced to form saturated alcohols.
Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(3-oxoprop-1-en-1-yl)phenyl acetate.
Reduction: Formation of 4-(3-hydroxypropyl)phenyl acetate.
Substitution: Formation of 4-(3-hydroxyprop-1-en-1-yl)phenyl amide or other esters.
科学研究应用
(E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
The mechanism of action of (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate involves its interaction with specific molecular targets. The hydroxyprop-1-en-1-yl group can form hydrogen bonds with biological macromolecules, influencing their function. The acetate ester can undergo hydrolysis to release acetic acid, which may contribute to its biological activity .
相似化合物的比较
Similar Compounds
- (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl benzoate
- (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl butyrate
- (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl propionate
Uniqueness
(E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate is unique due to its specific substitution pattern and the presence of both a hydroxyprop-1-en-1-yl group and an acetate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
[4-(3-hydroxyprop-1-enyl)phenyl] acetate |
InChI |
InChI=1S/C11H12O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h2-7,12H,8H2,1H3 |
InChI 键 |
MUHNYWKQFOFBRC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
![2-Chloro-5,7,8-trihydro-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B13717100.png)
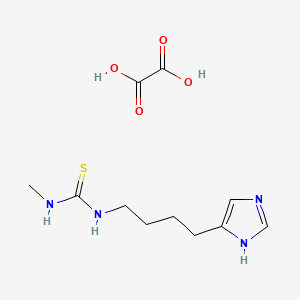

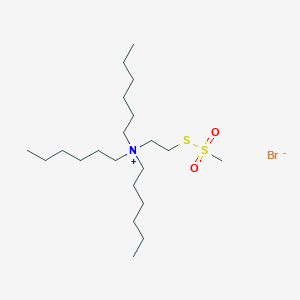
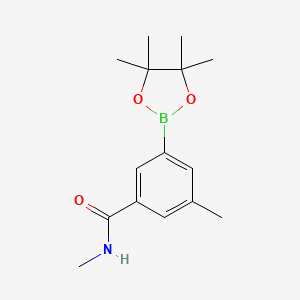
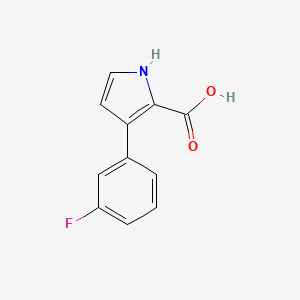
![7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)
